molecular formula C11H18ClNO B1305926 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride CAS No. 473703-95-6

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride

Cat. No.: B1305926
CAS No.: 473703-95-6
M. Wt: 215.72 g/mol
InChI Key: FQMDGRJHBVBUTR-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is an organic compound with the molecular formula C11H18ClNO It is a derivative of phenylamine, characterized by the presence of isopropyl, methoxy, and methyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methyl-phenylamine: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

    5-Isopropyl-2-methyl-phenylamine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    4-Methoxy-5-isopropyl-phenylamine: Lacks the methyl group, altering its steric and electronic properties.

Uniqueness

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C11H18ClNOC_{11}H_{18}ClNO. The compound features a substituted phenyl ring, which is crucial for its biological activity. The presence of the isopropyl and methoxy groups contributes to its lipophilicity and receptor binding affinity.

The mechanism of action for this compound involves interaction with specific molecular targets, including enzymes and receptors. It is known to act as both an inhibitor and activator , modulating various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase, impacting neurotransmitter levels and signaling pathways related to cognitive function and memory .
  • Receptor Binding : It exhibits binding affinity to serotonin receptors (5-HT), particularly the 5-HT2A receptor, which is associated with mood regulation and psychotropic effects .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. Studies reveal that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Cytotoxicity and Cancer Research

In cancer research contexts, the compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary findings suggest that it induces cell death through mechanisms such as apoptosis and necrosis, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its biological activity. Variations in substituents on the phenyl ring have been shown to significantly affect its potency at various targets:

Substituent Effect on Activity Comments
IsopropylEnhances lipophilicityImproves receptor binding affinity
MethoxyIncreases solubilityImportant for bioavailability
MethylAlters enzyme inhibition profileVariants exhibit different potencies

Studies have indicated that modifications to these substituents can lead to compounds with enhanced selectivity and potency against specific receptors or enzymes .

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting potential applications in neurodegenerative diseases where cholinergic signaling is disrupted .
  • Cytotoxicity Assessment : In a recent assay involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, indicating significant cytotoxicity compared to control groups. Morphological changes consistent with apoptosis were observed through microscopy .
  • Anti-inflammatory Activity : An experimental model of acute inflammation revealed that treatment with the compound resulted in a marked reduction in edema and pro-inflammatory cytokine levels, highlighting its therapeutic potential in inflammatory diseases .

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-7(2)9-6-10(12)8(3)5-11(9)13-4;/h5-7H,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDGRJHBVBUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387614
Record name 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473703-95-6
Record name 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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